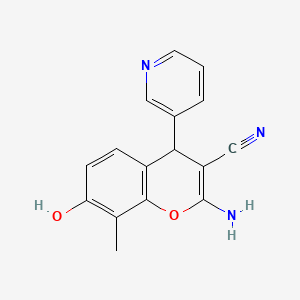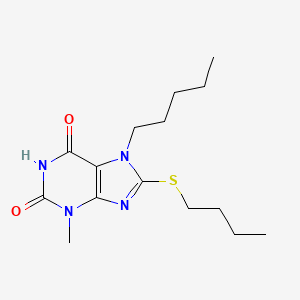![molecular formula C30H38N4O4 B11985648 1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea](/img/structure/B11985648.png)
1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
-
Step 1: Preparation of Intermediate Compounds
Reactants: 2-Hydroxy-2-phenylethylamine, 2-(3-aminopropyl)phenol
Conditions: Solvent (e.g., ethanol), temperature control, and catalysts (e.g., acid or base catalysts)
-
Step 2: Formation of Urea Derivative
Reactants: Intermediate compounds from Step 1, isocyanate derivatives
Conditions: Solvent (e.g., dichloromethane), temperature control, and catalysts (e.g., tertiary amines)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea undergoes various chemical reactions, including:
-
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Conditions: Acidic or basic medium, controlled temperature
-
Reduction: The carbonyl groups can be reduced to form alcohols.
Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
Conditions: Solvent (e.g., ethanol), controlled temperature
-
Substitution: The amine groups can undergo nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxy-2-phenylethyl)-3-{2-[3-(2-{[(2-hydroxy-2-phenylethyl)carbamoyl]amino}propan-2-yl)phenyl]propan-2-yl}urea
- N-{(3R,4S)-1-[(2R)-2-hydroxy-2-phenylethyl]-3-methylpiperidin-4-yl}-N-phenylpropanamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C30H38N4O4 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-phenylethyl)-3-[2-[3-[2-[(2-hydroxy-2-phenylethyl)carbamoylamino]propan-2-yl]phenyl]propan-2-yl]urea |
InChI |
InChI=1S/C30H38N4O4/c1-29(2,33-27(37)31-19-25(35)21-12-7-5-8-13-21)23-16-11-17-24(18-23)30(3,4)34-28(38)32-20-26(36)22-14-9-6-10-15-22/h5-18,25-26,35-36H,19-20H2,1-4H3,(H2,31,33,37)(H2,32,34,38) |
Clave InChI |
UFGLVUIIGQBUBU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=CC=C1)C(C)(C)NC(=O)NCC(C2=CC=CC=C2)O)NC(=O)NCC(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11985570.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)

![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)



![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985624.png)

![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)
